Triazoxid

Overview

Description

Triazoles are a class of heterocyclic compounds that consist of a five-membered ring containing three nitrogen atoms. There are two isomeric forms of triazoles: 1,2,3-triazole and 1,2,4-triazole. These compounds are known for their broad biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The triazole ring can act as a bioisostere, mimicking different functional groups and enabling the design of new active molecules with diverse bioactivities, including antimicrobial, antiviral, and antitumor effects .

Synthesis Analysis

The synthesis of triazoles can be achieved through several methods, including the 1,3-dipolar cycloaddition, which is a widely used technique due to its efficiency and the ability to introduce various substituents around the triazole core. Triazolylidenes, a subclass of N-heterocyclic carbene ligands, are synthesized through regioselective [2 + 3] cycloaddition of alkynes and azides, followed by metallation. This method has been shown to produce triazoles with strong donor properties, which are useful in catalysis and other applications . Additionally, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been highlighted for its relevance in creating compounds with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of triazoles allows for a great coordination diversity, particularly when the triazole nucleus is substituted with additional donor groups. This structural feature enables triazoles to act as bridging ligands between two metal centers, which is beneficial in the design of new polynuclear metal complexes . The mesoionic character of triazolylidenes, for example, makes them stronger donors than traditional imidazol-2-ylidenes, which has implications for their electronic and structural characteristics .

Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their ability to accommodate a broad range of substituents. They can be used as multifunctional linkers in the solid-phase synthesis of heterocycle libraries, where they facilitate the generation of diverse heterocyclic structures . The regioselective construction of novel benzoxazole-triazole derivatives through a one-pot sequential alkynylation and cycloaddition reaction is another example of the chemical versatility of triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles make them appealing for a variety of applications. Their strong σ donor properties, ease of synthesis, and ability to form stable complexes with transition metals contribute to their widespread use. The presence of the triazole ring in a molecule can significantly enhance its biological activity, as seen in the synthesis of triazoles containing 1,3-dioxolane rings, which displayed fungicidal and plant growth regulant activities . The structural diversity of triazoles is also a key factor in their therapeutic applications, as they can be tailored to achieve higher efficacy with minimal side effects .

Scientific Research Applications

Triazoles in Medicinal Drugs

Triazole compounds are significant in the field of medicinal drugs due to their ability to bind with various enzymes and receptors in biological systems. They display diverse biological activities and are used in the treatment of diseases like cancer, infections, and more. These compounds have shown potential as both clinical drugs and candidates for new therapeutic applications. Their versatility and effectiveness make them a key area of research in medicinal chemistry (Zhou & Wang, 2012).

Triazoles in Physiological Research

Triazoles are increasingly utilized in physiological research, especially as plant growth retardants. They offer valuable insights into the regulation of terpenoid metabolism, which is related to phytohormones and sterols. This demonstrates their relevance in studying cell division, cell elongation, and senescence in plants (Grossmann, 1990).

Triazoles in Cancer Research

Research on triazoles has also expanded into cancer treatment. Studies on the mechanism of action of tumour inhibitory triazenes, which include triazole compounds, have shown that they possess a broad spectrum of anti-tumor action. These findings are important for developing new anticancer drugs and understanding their interactions with tumors (Audette et al., 1973).

Triazoles in Natural Product Modification

Triazoles have been used in the structural modification of natural products, leading to new classes of compounds with diverse medical applications. These include activities like anticancer, anti-inflammatory, antimicrobial, and more. The synthesis of triazole-containing natural product derivatives is a significant area of research in medicinal chemistry (Guo et al., 2021).

Triazoles in Biological Properties Research

Triazoles and their derivatives have notable biological properties such as antimicrobial, antiviral, and anti-inflammatory activities. They play a significant role in various scientific disciplines like organocatalysis, agrochemicals, and materials science. The broad range of therapeutic applications underscores the importance of triazoles in scientific research (Matin et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Triazoxide, also known as Triazoxid, is a fungicide that is used as a seed treatment for control of seed-borne diseases . It primarily targets the blood system . The compound is rapidly and extensively absorbed but only partly bioavailable (50%) to the target organ due to its biokinetic properties .

Mode of Action

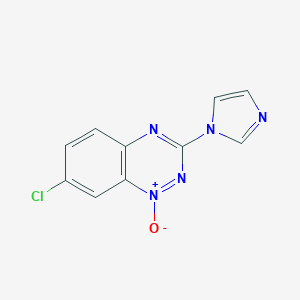

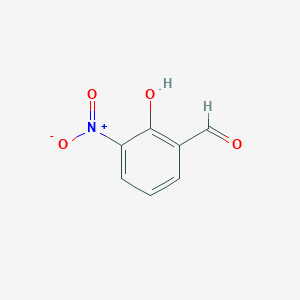

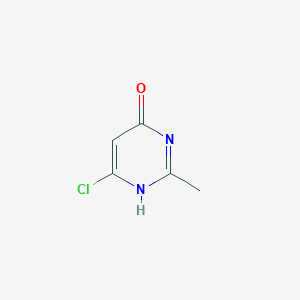

Triazoxide is a member of the class of benzotriazines that is 1,2,4-benzotriazine 1-oxide which is substituted by chlorine at position 7 and by a 1H-imidazol-1-yl group at position 3 . It is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release .

Biochemical Pathways

Triazoxide exerts its effects through binding to the SUR subunit of the KATP channel which has the effect of ‘opening’ the channel leading to increased potassium entry into the cell and hyperpolarization of the cell membrane . This results in a decrease in calcium influx, and a subsequently reduced release of insulin .

Result of Action

The result of Triazoxide’s action is the inhibition of insulin release . This is achieved by the opening of ATP-dependent potassium channels on pancreatic beta cells in the presence of ATP and Mg 2+, resulting in hyperpolarization of the cell and inhibition of insulin release .

Action Environment

The action of Triazoxide, like many other enzymes, can be influenced by environmental factors such as temperature, pH, and concentration . Enzymes work best within specific temperature and pH ranges, and sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate . Therefore, the efficacy and stability of Triazoxide could potentially be influenced by these environmental factors.

properties

IUPAC Name |

7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGKIPDJXCAMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058169 | |

| Record name | Triazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazoxide | |

CAS RN |

72459-58-6 | |

| Record name | Triazoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72459-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2N58DT4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)